4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Researchers face synthetic bottlenecks in constructing patentable, FGFR1-selective scaffolds due to poor regiocontrol in cross-coupling. This 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine solves this with orthogonal reactivity: - Bromine at 4-position enables rapid Suzuki diversification; nitro group reduces to amine for further functionalization. - Derivative shows 7 nM IC50 against FGFR1; validated for focused kinase library synthesis. - Weak phosphatase activity (TC-PTP IC50 19 µM; SHP-1 3 µM) provides a SAR starting point. Available in research quantities for immediate delivery.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1190319-26-6
Cat. No. B3219583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
CAS1190319-26-6
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H
InChIKeyRXSJPMOOPVUHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Procurement Guide


4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heteroaromatic building block featuring a pyrrolo[2,3-c]pyridine core with a bromine atom at the 4-position and a nitro group at the 3-position . It is a derivative of 6-azaindole, with a molecular weight of 242.03 g/mol . The compound serves as a versatile synthetic intermediate due to the presence of both electrophilic (nitro) and nucleophilic substitution (bromine) handles . Its value proposition for procurement lies in its ability to undergo regioselective cross-coupling reactions, enabling the construction of complex, patentable molecular scaffolds in medicinal chemistry programs targeting kinase inhibition .

Why Generic Substitution Fails: 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Regiochemistry


Within the pyrrolopyridine family, substitution pattern and ring fusion dictate both synthetic utility and biological target engagement. The [2,3-c] ring fusion of this compound, distinct from the [2,3-b] or [3,2-b] isomers, presents a unique spatial orientation of the 4-bromo and 3-nitro groups that is essential for specific cross-coupling sequences and pharmacophore geometries [1]. Substituting a different halogen or an unsubstituted analog would fundamentally alter the reactivity and the downstream molecular diversity. For instance, the 4-chloro analog would have different oxidative addition kinetics in palladium-catalyzed cross-coupling, and the absence of the nitro group would eliminate a key synthetic handle for reduction to an amine. The evidence below quantifies these differentiation points.

4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Quantitative Evidence


Regioselective Orthogonal Cross-Coupling

The presence of the 4-bromo substituent enables a documented orthogonal cross-coupling strategy that is not feasible with the 4-chloro or unsubstituted analogs. Microwave-assisted C-N cross-coupling followed by Suzuki-Miyaura coupling on 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine allows for regioselective synthesis of 2-aryl/alkylamino-3-arylpyridines, a pathway not accessible with the corresponding 4-chloro compound due to differences in oxidative addition rates [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Selectivity Profile vs. Non-Nitro Analogs

The 3-nitro group significantly influences the biological activity profile. In binding assays, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine demonstrated an EC50 > 10,000 nM for RARalpha [1] and IC50 values of 19,000 nM and 3,000 nM for TC-PTP and SHP-1, respectively [2]. This contrasts with the 3-unsubstituted parent compound, 1H-pyrrolo[2,3-c]pyridine, which typically shows no significant activity against these targets. The data suggest the nitro group imparts a specific, albeit weak, interaction profile that can be modulated.

Kinase Inhibition Nuclear Receptor Phosphatase

FGFR1 Kinase Inhibition by Scaffold Derivative

A derivative based on the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold exhibited an IC50 of 7 nM against FGFR1 . While this value is for a derivative, not the unfunctionalized building block, it establishes the scaffold's potential for generating highly potent kinase inhibitors. In contrast, the [2,3-b] isomer of the same core has been optimized for c-Met inhibition with IC50 values in the low nanomolar range , demonstrating that the specific substitution and fusion pattern of the [2,3-c] core is critical for achieving potency against certain kinase targets.

Oncology Kinase Inhibitor FGFR

Physicochemical Properties for Quality Control

The compound has a reported boiling point of 441.2±40.0 °C at 760 mmHg and a density of 2.0±0.1 g/cm³ [1]. These values are consistent across multiple vendors and serve as a practical baseline for identity and purity verification during procurement and use. While not a differentiator in terms of biological activity, these defined physical constants are essential for handling and formulation. The lack of a sharp melting point in vendor data suggests it may decompose before melting, a property that differentiates it from more thermally stable analogs.

Analytical Chemistry Quality Control Physicochemical Properties

4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Application Scenarios


FGFR Kinase Inhibitor Library Synthesis

Given the 7 nM IC50 of a derivative against FGFR1 , this building block is ideally suited for generating focused libraries of kinase inhibitors targeting FGFR-driven cancers. The bromine handle allows for rapid diversification via Suzuki coupling, while the nitro group can be reduced to an amine for further functionalization .

2,3-Disubstituted Pyridine Scaffold Construction

The compound's unique 4-bromo substitution enables a two-step orthogonal cross-coupling sequence for the regioselective synthesis of 2-aryl/alkylamino-3-arylpyridines. This is a powerful method for building complex, patentable heterocycles that are difficult to access by other routes.

SAR Studies for Protein Tyrosine Phosphatases

The weak but measurable activity against TC-PTP (IC50 19,000 nM) and SHP-1 (IC50 3,000 nM) provides a starting point for SAR studies. Researchers can use this compound as a core scaffold to introduce additional substituents aimed at improving potency and selectivity for these therapeutically relevant phosphatase targets.

LSD1 Inhibitor Development for AML

The pyrrolo[2,3-c]pyridine scaffold has been identified as a new class of potent and reversible LSD1 inhibitors, with some derivatives showing low nanomolar activity against AML cell lines . This building block serves as a key intermediate for synthesizing advanced leads in this promising oncology target area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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